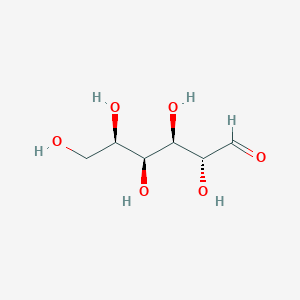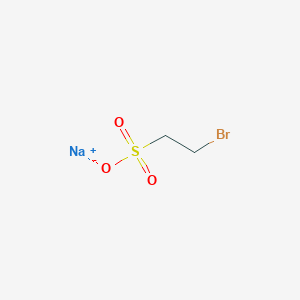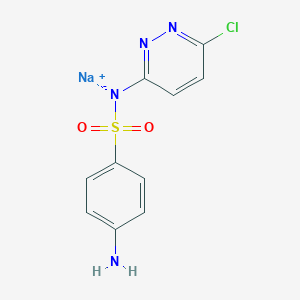![molecular formula C7H12Cl2N4 B119105 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-50-9](/img/structure/B119105.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride
説明
The compound "5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride" is a derivative of the pyrido[4,3-d]pyrimidin-2-amine class, which is a heterocyclic compound featuring a pyrimidine ring fused to a pyridine ring. These compounds are of interest due to their potential biological activities and their use as building blocks in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related tetrahydropyrido pyrimidinone derivatives has been reported through various methods. One approach involves the aza-Wittig reaction followed by a reaction with aliphatic primary amines in the presence of a base . Another method includes the treatment of cyanopurines with primary amines, leading to a ring-opening and intramolecular cyclization to form dihydropyrimido pyrimidines . Additionally, a one-pot four-component synthesis involving a triple Mannich reaction has been developed for the synthesis of disubstituted tetrahydropyrimido pyrimidinones .
Molecular Structure Analysis
The molecular structure of tetrahydropyrido pyrimidinone derivatives has been characterized using various analytical and spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS . Crystal structure determination has been undertaken for some derivatives to understand the influence of structural modifications on molecular geometry and conformation .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes the ability to undergo dehydrogenation to form pyridopyrimidines . The reaction mechanism for the synthesis of these compounds has been studied, and intermediates have been isolated to confirm the proposed pathways . Additionally, the synthesis of novel diazepinones from suitably substituted pyrimidines has been reported, showcasing the versatility of these heterocycles in forming diverse structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydropyrido pyrimidinone derivatives are influenced by their molecular structure. The compounds exhibit various hydrogen bonding patterns and stacking interactions, which contribute to their 3D supramolecular architectures in the crystalline state . The presence of different substituents on the core structure can significantly affect the compound's properties, including its potential biological activity .
科学的研究の応用
Synthesis and Chemical Properties
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride is a compound that has been primarily studied for its chemical synthesis and properties. Harutyunyan et al. (2015) synthesized derivatives of this compound by undergoing a series of reactions including chlorination, amination, and heterocyclization starting from pyrimidinylpropanoic acids. This synthesis led to the formation of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives with potential antibacterial properties (Harutyunyan et al., 2015).
Antibacterial and Antimicrobial Applications
The compound's derivatives have been evaluated for their antibacterial and antimicrobial activities. Mittal et al. (2011) synthesized and tested the antibacterial and antifungal activities of substituted tricyclic compounds derived from 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines. Most of the synthesized compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential in treating infections caused by various bacterial and fungal strains (Mittal, Sarode, & Vidyasagar, 2011).
Synthesis of Highly Substituted Derivatives
Xiang et al. (2011) developed a practical strategy for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from the compound, demonstrating its role in synthesizing a diverse library of derivatives. This synthesis involves a cyclization reaction of an intramolecular amide addition to form the pyrimido[4,5-d]pyrimidine core, indicating the compound's utility in complex chemical synthesis (Xiang et al., 2011).
Crystal Structure and Reaction Mechanism Studies
The compound and its derivatives have also been used to study crystal structures and reaction mechanisms. For example, Chen and Liu (2019) synthesized tetrahydropyrido[4′,3':4,5]thieno[2,3-d]pyrimidinone derivatives and undertook crystal structure determination to understand the influence of structural modifications on molecular geometry and conformation. This study adds to the understanding of the compound's behavior in various chemical reactions and its potential applications in material science (Chen & Liu, 2019).
Safety And Hazards
特性
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;;/h4,9H,1-3H2,(H2,8,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNOFNINCKBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671900 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride | |
CAS RN |
157327-50-9 | |
| Record name | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)







![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)

